molecular formula C10H12O3S B2848903 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone CAS No. 83171-38-4

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone

Cat. No.: B2848903
CAS No.: 83171-38-4
M. Wt: 212.26
InChI Key: JJAKEMCFFULPEZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and methylsulfanyl (-SCH₃) groups at positions 2, 6, and 4, respectively. This compound has been studied in the context of natural product isolation (e.g., from Euphorbia sieboldiana) and synthetic chemistry, particularly for its structural and functional versatility .

Properties

IUPAC Name

1-(2-hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(14-3)5-9(10)13-2/h4-5,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAKEMCFFULPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Considerations

The target molecule features a phenyl ring substituted at the 2-, 4-, and 6-positions with hydroxyl, methylsulfanyl, and methoxy groups, respectively, alongside an acetyl moiety. This substitution pattern imposes significant challenges due to:

  • Steric hindrance from the 2,4,6-trisubstituted arrangement.
  • Electronic effects : The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating, while the methylsulfanyl (-SCH₃) group is weakly activating. These directing groups complicate regioselectivity during electrophilic substitutions.
  • Oxidative sensitivity : The methylsulfanyl group may oxidize to sulfoxide or sulfone under harsh conditions, necessitating careful reagent selection.

Synthetic Strategies and Methodologies

Friedel-Crafts Acylation with Pre-Substituted Arenes

Friedel-Crafts acylation is a classical method for introducing acetyl groups to aromatic systems. However, the trisubstituted nature of the target compound limits this approach due to poor reactivity of the already substituted ring.

Hypothetical Pathway :

  • Start with 2,6-dimethoxy-4-methylsulfanylphenol.
  • Protect the phenolic -OH group as a silyl ether (e.g., TBSCl).
  • Perform Friedel-Crafts acylation using acetyl chloride and AlCl₃.
  • Deprotect the silyl ether to yield the target compound.

Challenges :

  • The electron-donating methoxy and methylsulfanyl groups deactivate the ring, reducing acylation efficiency.
  • Competitive side reactions at the 3- and 5-positions may occur.

Stepwise Functional Group Introduction

A modular approach involving sequential substitutions avoids regioselectivity issues.

Route A: Nucleophilic Aromatic Substitution (NAS)

Step 1 : Synthesis of 2,6-Dimethoxy-4-fluorophenylacetone

  • Begin with 2,6-dimethoxyacetophenone.
  • Introduce fluorine at the 4-position via diazotization and Balz-Schiemann reaction.

Step 2 : Thioether Formation

  • Replace fluoride with methylsulfanyl using NaSCH₃ in DMF at 80°C.

Step 3 : Demethylation of 2-Methoxy Group

  • Use BBr₃ in dichloromethane to selectively demethylate the 2-methoxy group to hydroxyl.

Advantages :

  • High regiocontrol due to fluoride’s leaving group ability.
  • Compatibility with standard protecting group strategies.
Route B: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling, as demonstrated in the synthesis of analogous COX-2 inhibitors, offers a modern alternative.

Hypothetical Protocol :

  • Prepare 4-bromo-2-hydroxy-6-methoxyphenylacetone.
  • Perform Pd-catalyzed coupling with methylsulfanyl copper(I) thiolate.
    • Catalyst : Pd(OAc)₂ (0.5 mol%) with Xantphos ligand.
    • Base : K₃PO₄ in toluene at 85°C.

Key Considerations :

  • Ligand choice (e.g., Xantphos) enhances coupling efficiency for sterically hindered substrates.
  • Anhydrous conditions prevent catalyst deactivation.

Oxidation-Reduction Approaches

The methylsulfanyl group can be introduced via oxidation of a thiol precursor, though this risks over-oxidation to sulfone.

Example Pathway :

  • Synthesize 2-hydroxy-6-methoxy-4-mercaptophenylacetone.
  • Methylate the thiol group using methyl iodide and K₂CO₃ in acetone.

Optimization :

  • Use NaBH₄ to reduce disulfide intermediates if dimerization occurs.

Comparative Analysis of Synthetic Routes

Method Yield (Hypothetical) Steps Key Advantages Limitations
Friedel-Crafts 30–40% 4 Simplicity Low regioselectivity, side reactions
Stepwise NAS (Route A) 60–70% 3 High regiocontrol Requires toxic fluorination agents
Cross-Coupling (Route B) 75–85% 2 Scalability, mild conditions Costly Pd catalysts
Oxidation-Reduction 50–55% 3 Avoids harsh alkylation conditions Risk of over-oxidation

Chemical Reactions Analysis

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

    Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s unique substituent arrangement differentiates it from related hydroxyacetophenones. Key structural analogues include:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Differences
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone Not provided -OH (2), -OCH₃ (6), -SCH₃ (4) C₁₀H₁₂O₃S 212.26 g/mol Reference compound
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone Not provided -OH (2,4), -OCH₃ (6), -CH₃ (3) C₁₀H₁₂O₄ 196.20 g/mol Additional hydroxyl at position 4; methyl instead of methylsulfanyl at position 3
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 112954-19-5 -Cl (2), -OH (6), -OCH₃ (4) C₉H₉ClO₃ 200.62 g/mol Chlorine substituent at position 2; hydroxyl and methoxy positions swapped
1-(2-Hydroxy-6-methoxyphenyl)ethanone 703-23-1 -OH (2), -OCH₃ (6) C₉H₁₀O₃ 166.18 g/mol Lacks methylsulfanyl group at position 4
1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone 478795-98-1 -O(CH₂)₃CH₃ (4), -OH (2), -CH₃ (6), -SOCH₃ (side chain) C₁₄H₂₀O₄S 284.38 g/mol Butoxy group at position 4; sulfinyl (-SOCH₃) instead of sulfanyl (-SCH₃)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfanyl group (-SCH₃) in the target compound is a weaker electron donor compared to sulfinyl (-SOCH₃) or methoxy (-OCH₃) groups, affecting its electronic profile and reactivity in substitution reactions .
  • Biological Activity: Methoxy and hydroxyl substituents are critical for antimicrobial activity.
Physicochemical Properties
  • Solubility: The methylsulfanyl group enhances lipophilicity compared to hydroxyl-rich analogues like 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone, which is more water-soluble due to multiple -OH groups .
  • Stability: Sulfanyl-containing compounds are less prone to oxidation than sulfinyl derivatives, as seen in the stability of 1-(4-butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone .

Biological Activity

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and comparisons with similar compounds.

Chemical Structure

The chemical structure of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone can be represented as follows:

  • IUPAC Name : 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone
  • Molecular Formula : C11H14O3S
  • Molecular Weight : 230.30 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of Schiff base complexes derived from related phenolic compounds demonstrated enhanced antibacterial activity compared to their parent ligands .

Anticancer Activity

Research indicates that 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone may possess anticancer properties. A study on similar phenolic compounds revealed that they could inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The mechanisms through which 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, leading to oxidative stress in cancer cells, which can trigger apoptosis.
  • Gene Expression Regulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy :
    • In vitro studies demonstrated that derivatives of this compound inhibited tumor growth in xenograft models. For example, a related compound showed a complete regression in tumor size at a dose of 12.5 mg/kg in animal models .
  • Antimicrobial Studies :
    • A comparative study on Schiff base complexes indicated that modifications to the phenolic structure significantly enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes was assessed, revealing potential applications in drug development targeting metabolic pathways associated with cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone, it is useful to compare it with structurally similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound ASimilarModerateHigh
Compound BSimilarHighModerate
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanoneUniquePotentialUnder Investigation

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for biphenyl ring formation, followed by selective functionalization. Key steps include:

  • Friedel-Crafts Acylation: Reacting 2-hydroxy-6-methoxy-4-methylsulfanylbenzene with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is used to isolate the product. Reaction yields vary between 60–75% depending on substituent reactivity .
  • Critical Parameters: Temperature control (<0°C for exothermic steps) and moisture exclusion to prevent deactivation of catalysts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95% recommended for biological assays) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include the methylsulfanyl group (δ ~2.5 ppm in ¹H NMR) and the acetyl carbonyl (δ ~200 ppm in ¹³C NMR) .
    • FT-IR: Stretching vibrations for hydroxyl (~3200 cm⁻¹), methoxy (~2850 cm⁻¹), and ketone (~1680 cm⁻¹) groups confirm functionalization .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage: Protect from light and moisture. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
  • Degradation Analysis: Monitor via periodic TLC or HPLC to detect hydrolysis byproducts (e.g., free thiol or demethylated derivatives) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders; work in a fume hood .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Consult a toxicologist if ingested .

Advanced Research Questions

Q. How can researchers investigate the antimicrobial mechanisms of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Target bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase. Use spectrophotometric NADPH depletion (DHFR) or ergosterol quantification via GC-MS .
  • MIC Determination: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Q. What strategies are effective in resolving batch-to-batch variability in impurity profiles?

Methodological Answer:

  • Analytical Workflow:
    • LC-MS/MS: Identify impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) at trace levels (<2%) .
    • Process Optimization: Adjust final washing steps (e.g., recrystallization in ethanol/water) to reduce residual byproducts .
  • Statistical Control: Implement multivariate analysis (e.g., PCA) to correlate reaction parameters (pH, temp) with impurity levels .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1DHF for DHFR). Key interactions include hydrogen bonding with the hydroxyl group and hydrophobic contacts with methylsulfanyl .
  • MD Simulations: GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

Q. What advanced techniques validate its application in material science (e.g., polymer synthesis)?

Methodological Answer:

  • Polymer Functionalization: Incorporate into epoxy resins via thiol-ene "click" chemistry. Monitor crosslinking via DSC (Tg shifts) and FT-IR (disappearance of thiol peaks) .
  • Optoelectronic Properties: UV-vis spectroscopy (λmax ~300 nm) and cyclic voltammetry (HOMO/LUMO levels) to assess suitability for OLEDs .

Q. How can enzyme inhibition studies differentiate its activity from structural analogs?

Methodological Answer:

  • Kinetic Profiling: Compare IC₅₀ values for analogs (e.g., 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone) using Michaelis-Menten analysis. The methylsulfanyl group enhances lipophilicity, improving membrane permeability .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., COX-2) to map binding site interactions .

Q. What methodologies address discrepancies in reported biological activity data?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) using random-effects models to account for inter-lab variability .
  • Standardized Assays: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay on HEK293 cells) to ensure reproducibility .

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